N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole-acetamide derivative featuring a methanesulfonyl group substituted with a 4-methylphenyl moiety at the indole C3 position and a 3-methylbutyl chain attached to the acetamide nitrogen. Its structure combines an indole core, known for pharmacological versatility, with sulfonyl and alkyl groups that modulate physicochemical and biological properties.
- Acetylation of 3-methylbutylamine with acetic anhydride to form the N-(3-methylbutyl)acetamide backbone (73% yield, as in ).
- Sulfonylation of indole at C3 using 4-methylphenylmethanesulfonyl chloride, a step common in indole derivatization (e.g., ).
- Coupling via nucleophilic substitution to link the indole-sulfonyl moiety to the acetamide group (similar to methods in ).
Properties
IUPAC Name |
N-(3-methylbutyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-17(2)12-13-24-23(26)15-25-14-22(20-6-4-5-7-21(20)25)29(27,28)16-19-10-8-18(3)9-11-19/h4-11,14,17H,12-13,15-16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENWBNPTWKYNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Antioxidant Activity : Compounds with halogenated phenyl groups (e.g., 3j, 3a) exhibit superior antioxidant capacity (FRAP/DPPH IC50 values comparable to ascorbic acid) due to electron-withdrawing halogens at ortho positions . The target compound’s 4-methylphenyl group may offer moderate activity but lacks the polarizability of halogens.
- Anti-inflammatory Potential: The trifluoromethylphenylsulfonyl group in Compound 31 enhances binding to cyclooxygenase (COX) isoforms, a trait absent in the target compound’s 4-methylphenylmethanesulfonyl group .
B. Structural and Physicochemical Properties
- Lipophilicity : The 3-methylbutyl chain in the target compound likely increases lipophilicity (logP >3) compared to diethyl (Compound 12, logP ~2.5) or benzyl analogs (Compound 16, logP ~2.8), affecting membrane permeability .
- Synthetic Accessibility : Yields for sulfonylated indole-acetamides range from 43% (Compound 31) to 79% (), suggesting the target compound’s synthesis may require optimized coupling conditions to exceed 70% yield.
C. Spectroscopic Characterization
- NMR/Mass Spectra : The target compound’s 1H-NMR would show resonances for the indole H4 proton (~δ7.6 ppm), methylbutyl chain (δ1.0–1.5 ppm), and sulfonyl-linked methyl groups (δ2.4–2.6 ppm), aligning with patterns in . ESI-MS would likely display [M+H]+ ~470–500 m/z .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
